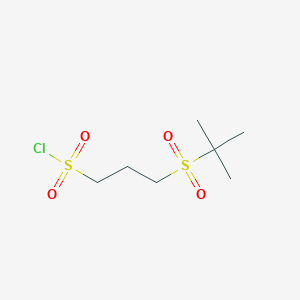
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone, with a methyl group on the second carbon of one of the sulfonyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride groups. The reaction is typically performed at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonyl thiols, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Sulfides: Formed by reduction
Scientific Research Applications
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide
- 1-Bromo-3-(2-methylpropane-2-sulfonyl)propane
- 2-Propanesulfonyl chloride
Uniqueness
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for the formation of a wide range of sulfonyl derivatives, making it a valuable reagent in various applications .
Properties
IUPAC Name |
3-tert-butylsulfonylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQTVMKLVDGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)
![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)



![N-(1,2-oxazol-3-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2654439.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)
![N'-(2-ethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2654443.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide](/img/structure/B2654445.png)
